molecular formula C21H20Cl2N2O B14940161 (1E)-1-[(3,4-dichlorophenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-[(3,4-dichlorophenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B14940161
M. Wt: 387.3 g/mol
InChI Key: XIRMLMISGPDSDB-UHFFFAOYSA-N
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Description

(1E)-1-[(3,4-dichlorophenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a dichlorophenyl group and a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(3,4-dichlorophenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps, starting with the preparation of the pyrroloquinoline core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The dichlorophenyl group is then introduced via a substitution reaction, often using reagents such as dichlorobenzene under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(3,4-dichlorophenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Dichlorobenzene in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-[(3,4-dichlorophenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1E)-1-[(3,4-dichlorophenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-[(3,4-dichlorophenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its dichlorophenyl group and pyrroloquinoline core make it particularly versatile for various applications.

Properties

Molecular Formula

C21H20Cl2N2O

Molecular Weight

387.3 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)imino-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C21H20Cl2N2O/c1-11-7-14-12(2)10-21(3,4)25-19(14)15(8-11)18(20(25)26)24-13-5-6-16(22)17(23)9-13/h5-9,12H,10H2,1-4H3

InChI Key

XIRMLMISGPDSDB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C1C=C(C=C3C(=NC4=CC(=C(C=C4)Cl)Cl)C2=O)C)(C)C

Origin of Product

United States

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